molecular formula C21H21ClN4O2 B4792655 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide

6-chloro-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide

Cat. No. B4792655
M. Wt: 396.9 g/mol
InChI Key: XTHANJHIGANHCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide, commonly known as Moroxydine, is a synthetic antiviral drug that was first synthesized in the 1960s. It belongs to the class of quinolinecarboxamides and has been used in the treatment of various viral infections, including influenza A and B viruses, adenoviruses, and herpes simplex viruses.

Mechanism of Action

The exact mechanism of action of Moroxydine is not fully understood, but it is believed to work by inhibiting the early stages of viral replication. It has been shown to interfere with the attachment and penetration of the virus into host cells and to inhibit the uncoating of viral nucleic acid.
Biochemical and Physiological Effects
Moroxydine has been shown to have minimal toxicity and is well-tolerated in humans. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 2 hours of administration. Moroxydine is primarily excreted unchanged in the urine, with a half-life of approximately 12 hours.

Advantages and Limitations for Lab Experiments

Moroxydine has several advantages for use in laboratory experiments, including its broad-spectrum antiviral activity and low toxicity. However, its use is limited by its relatively low potency compared to other antiviral drugs, and its effectiveness may be reduced by the emergence of drug-resistant viral strains.

Future Directions

Future research on Moroxydine could focus on its potential use in combination with other antiviral drugs to increase its efficacy and reduce the risk of drug resistance. Additionally, studies could investigate the use of Moroxydine in the treatment of emerging viral infections, such as COVID-19. Finally, further research could explore the potential use of Moroxydine in the prevention of viral infections, such as in the development of vaccines or prophylactic treatments.

Scientific Research Applications

Moroxydine has been extensively studied for its antiviral properties and has been used in various scientific research studies. One study investigated the efficacy of Moroxydine in treating patients with influenza A virus infections and found that it significantly reduced the duration of fever and other symptoms compared to a placebo group. Another study looked at the ability of Moroxydine to inhibit the replication of adenoviruses and found that it was effective in reducing viral load and preventing the spread of infection.

properties

IUPAC Name

6-chloro-N-(2-morpholin-4-ylethyl)-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2/c22-16-3-4-19-17(12-16)18(13-20(25-19)15-2-1-5-23-14-15)21(27)24-6-7-26-8-10-28-11-9-26/h1-5,12-14H,6-11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHANJHIGANHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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